Physodic acid

Content Navigation

CAS Number

Product Name

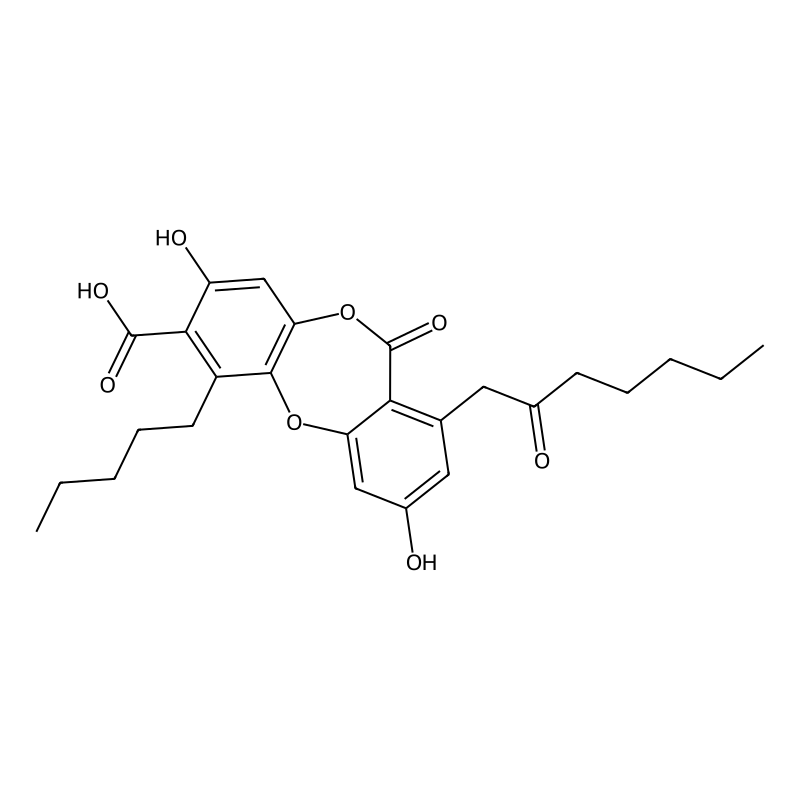

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Physodic acid is a secondary metabolite predominantly found in lichens, particularly in species like Hypogymnia physodes. Its chemical structure is characterized by the formula , which includes multiple hydroxyl groups and a characteristic aromatic ring system. This compound is notable for its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. Physodic acid has been studied extensively due to its potential therapeutic applications, particularly in oncology and neuroprotection.

The biological activities of physodic acid are extensive:

- Antimicrobial Activity: It exhibits significant antimicrobial properties against various bacteria and fungi. Studies have shown that physodic acid is effective against pathogens such as Staphylococcus aureus and Candida albicans, while showing no activity against certain filamentous fungi .

- Antioxidant Properties: Physodic acid demonstrates strong antioxidant capabilities, which contribute to its protective effects against oxidative stress in cells .

- Cytotoxic Effects: Research indicates that physodic acid can induce cytotoxicity in cancer cell lines, including glioblastoma and breast cancer cells. It has been recognized for its potential to cross the blood-brain barrier, making it a candidate for treating central nervous system malignancies .

Physodic acid can be isolated from lichen species through various extraction methods. Common techniques include:

- Solvent Extraction: Using solvents like acetone or ethanol to extract physodic acid from lichen biomass.

- Chromatography: Further purification can be achieved through column chromatography techniques.

- Chemical Synthesis: While natural extraction is prevalent, synthetic pathways have been explored to produce physodic acid analogs for research purposes.

Physodic acid holds promise in several fields:

- Pharmaceuticals: Due to its anticancer and neuroprotective properties, it is being investigated as a potential therapeutic agent for cancer treatment and neurodegenerative diseases.

- Cosmetics: Its antioxidant properties make it suitable for use in skincare formulations aimed at reducing oxidative damage.

- Food Industry: As a natural preservative due to its antimicrobial activity, physodic acid could be utilized in food preservation.

Studies on the interactions of physodic acid with other compounds reveal its synergistic effects:

- When combined with other lichen compounds such as olivetoric acid and chloroatranorin, physodic acid enhances antimicrobial efficacy against a broader spectrum of microorganisms .

- Interaction with cellular pathways indicates that physodic acid may modulate signaling pathways involved in cancer progression, particularly those related to Wnt signaling .

Several compounds share structural or functional similarities with physodic acid. Here are some notable examples:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Olivetoric Acid | Similar aromatic structure | Antimicrobial and antioxidant | Contains two free hydroxy groups |

| Chloroatranorin | Similar backbone | Antimicrobial | Exhibits unique activity against specific fungi |

| Atranorin | Similar core structure | Antimicrobial | Less potent than physodic acid |

| Physodalic Acid | Related lichen metabolite | Cytotoxic effects on cancer cells | Slightly different functional groups |

Physodic acid stands out due to its potent anticancer properties and ability to penetrate the blood-brain barrier, offering unique therapeutic potentials compared to these similar compounds.

Physodic acid, a depsidone-class secondary metabolite, was first isolated in the mid-20th century from lichens of the genus Hypogymnia. Its discovery emerged alongside growing interest in lichen chemistry, particularly in Europe, where researchers sought to classify lichen substances and their ecological roles. Early studies identified physodic acid as a structural analogue of olivetoric acid, a depside, through oxidative cyclization reactions. This relationship suggested a biosynthetic pathway where depsides transform into depsidones under specific environmental conditions.

The compound’s natural occurrence is predominantly associated with foliose lichens, particularly Hypogymnia physodes, which thrives on coniferous bark in temperate forests. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirmed its presence in cortical layers of lichen thalli, where it contributes to UV protection and metal ion chelation.

Table 1: Key Lichen Species Producing Physodic Acid

Taxonomic Distribution in Lichen Species

Physodic acid exhibits a restricted taxonomic distribution, primarily within the Parmeliaceae family. This pattern aligns with evolutionary adaptations in lichen-forming fungi, where secondary metabolites like depsidones mediate symbiont interactions and environmental resilience.

Genus Hypogymnia:

Hypogymnia physodes serves as the archetypal producer, with physodic acid constituting up to 8% of its dry weight. Chemotypic variations within this genus correlate with ecological stressors; for instance, populations exposed to heavy metals show reduced physodic acid levels, suggesting metabolic trade-offs.Genus Pseudevernia:

Pseudevernia furfuracea demonstrates chemotype plasticity, producing either olivetoric acid (a depside) or physodic acid depending on genetic and epigenetic factors. Genomic studies reveal a conserved polyketide synthase (PKS) gene cluster responsible for depsidone synthesis, regulated by environmental cues such as pH and light exposure.Genus Cetraria:

Rarely, Cetraria ciliaris co-produces physodic acid alongside olivetoric acid, providing evidence for in situ oxidative coupling mechanisms. This dual production underscores the ecological versatility of depsidones in adapting to oxidative stress.

Table 2: Chemical Properties of Physodic Acid

Biosynthetic Pathways

Physodic acid biosynthesis involves non-reducing polyketide synthases (NR-PKSs) and cytochrome P450 oxidases. In Pseudevernia furfuracea, the PKS gene cluster PF33-1_006185 catalyzes the formation of the core orsellinic acid structure, followed by oxidative cyclization to form the depsidone backbone. Fatty acid synthase (FAS) enzymes provide alkyl starters, which are esterified to the aromatic nucleus, yielding structural diversity.

Ecological and Chemotaxonomic Roles

As a chemotaxonomic marker, physodic acid aids in distinguishing closely related lichen species. For example, Hypogymnia enteromorpha and H. physodes share morphological traits but differ in their depsidone profiles, with the latter consistently producing physodic acid. Ecologically, it modulates lichen-microbe interactions by inhibiting bacterial quorum sensing and fungal spore germination.

The core biosynthetic machinery responsible for physodic acid production centers on non-reducing polyketide synthases (NR-PKSs), which function as iterative, multidomain enzyme complexes. These sophisticated molecular assembly lines orchestrate the sequential condensation of simple building blocks into complex aromatic structures through precisely controlled chemical transformations [1] [4].

Gene Cluster Identification (e.g., PF33-1_006185)

The identification of the gene cluster PF33-1_006185 in Pseudevernia furfuracea represents a landmark discovery in lichen secondary metabolism research. This biosynthetic gene cluster, present in both olivetoric acid and physodic acid-producing chemotypes of the lichen, contains the complete enzymatic machinery necessary for depside and depsidone biosynthesis [1] [2] [3].

The PF33-1_006185 cluster exhibits a highly organized structure comprising ten genes, with the central non-reducing polyketide synthase displaying the domain architecture SAT-KS-MAT-PT-ACP1-ACP2-TE [3] [5]. Phylogenetic analysis reveals that this polyketide synthase belongs to group I PKSs, which are specifically associated with orcinol derivative biosynthesis, including grayanic acid, olivetoric acid, and physodic acid [1] [6]. The cluster shows remarkable similarity to the previously characterized PKS16 from Cladonia grayi, which is responsible for grayanic acid biosynthesis, suggesting evolutionary conservation of depsidone biosynthetic machinery across different lichen species [1] [7].

Comparative genomics between the two Pseudevernia furfuracea chemotypes revealed that the PF33-1_006185 cluster maintains nearly identical structure in both variants, indicating that differential metabolite production results from regulatory rather than genetic differences [1] [3]. This finding provides the first direct evidence that chemotype diversity in lichens can arise through epigenetic factors and gene regulation rather than solely through genetic diversity, fundamentally changing our understanding of lichen secondary metabolism [1] [2].

The cluster contains essential genes beyond the core polyketide synthase, including a cytochrome P450 monooxygenase positioned adjacent to the NR-PKS in an arrangement analogous to characterized depsidone biosynthetic clusters [1] [7]. Additional genes within the cluster encode a monooxygenase and seven genes with unidentified protein products, suggesting the presence of additional tailoring enzymes that may contribute to the final structural modifications of physodic acid [5] [8].

Role of Fatty Acid Synthases (FAS) in Starter Unit Provision

The biosynthesis of physodic acid requires specific starter units that differ from the typical acetyl-CoA precursors used in primary fatty acid metabolism. Research has revealed the critical role of specialized fatty acid synthases, designated HexA and HexB, in providing the appropriate hexanoyl starter units necessary for the unique structural features of orcinol depsides and depsidones [1] [3] [9].

The HexA and HexB genes encode the α and β subunits, respectively, of a specialized type I fatty acid synthase that functions as a metabolite FAS distinct from primary metabolic fatty acid synthases [9] [10]. This hexanoate synthase complex exhibits a simplified α₂β₂ heterodimeric structure compared to the more complex α₆β₆ organization observed in primary fungal fatty acid synthases [11]. The structural organization facilitates direct interaction with the downstream polyketide synthase, enabling efficient transfer of the hexanoyl starter unit without release as free fatty acid [11] [12].

The HexA subunit contains multiple catalytic domains including enoyl reductase, dehydratase, and malonyl/acetyltransferase activities, while the HexB subunit harbors β-ketoacyl synthase, acetyl/malonyl transferase, and acyl carrier protein functions [13] [9]. This domain organization enables the HexA/HexB complex to synthesize hexanoyl-CoA through the sequential condensation of acetyl-CoA with two malonyl-CoA units, utilizing NADPH as the reducing cofactor [10] [14].

The specificity of the HexA/HexB system for hexanoyl production represents a critical adaptation that distinguishes secondary metabolic fatty acid synthases from their primary metabolic counterparts. Studies have demonstrated that the acyl carrier protein domain of HexA (ACP_HexA) exhibits enhanced external accessibility compared to primary FAS ACPs, facilitating direct transfer of the hexanoyl substrate to the starter ACP transacylase domain of the polyketide synthase [11]. This direct channeling mechanism ensures efficient incorporation of the appropriate starter unit while preventing dilution into the general fatty acid pool [12].

Transcriptomic analysis of Pseudevernia furfuracea chemotypes has confirmed the co-expression of HexA and HexB genes with the PF33-1_006185 polyketide synthase cluster, supporting their functional relationship in physodic acid biosynthesis [1] [3]. The coordinated expression of these genes ensures adequate provision of hexanoyl starter units to support optimal polyketide assembly rates and product yields.

Depsidone Formation Mechanisms

The transformation of depside precursors into depsidones represents a crucial biosynthetic step that confers the distinctive structural and biological properties of physodic acid. This process involves two major mechanistic components: intramolecular cyclization reactions that establish the basic aromatic framework, and cytochrome P450-catalyzed ether bond formation that creates the characteristic depsidone ring system [15] [16].

Intramolecular Cyclization of Depside Precursors

The formation of aromatic rings from linear polyketide intermediates occurs through precisely orchestrated intramolecular cyclization reactions mediated by the product template (PT) domain of the non-reducing polyketide synthase. This specialized domain functions as a molecular architect, controlling the regioselectivity and stereochemistry of ring closure events that ultimately determine the final metabolite structure [17] [18].

The product template domain catalyzes cyclization through aldol condensation mechanisms that convert unstable polyketone intermediates into stable aromatic systems [4] [19]. During physodic acid biosynthesis, the PT domain orchestrates the formation of two distinct orsellinic acid-derived rings through sequential cyclization events. The first cyclization typically occurs between specific carbon positions to establish the initial aromatic ring, followed by controlled folding and cyclization to generate the second aromatic moiety [15] [20].

Structural studies of product template domains have revealed a unique active site architecture that accommodates linear polyketide substrates of defined length while positioning reactive centers for optimal cyclization geometry [17] [21]. The domain utilizes the phosphopantetheine-tethered intermediate as a conformational benchmark, ensuring that aromatization occurs with the proper positional register regardless of slight variations in polyketide chain length [18]. This flexibility enables the PT domain to process both native and non-native substrates while maintaining cyclization fidelity.

The dual acyl carrier protein architecture (ACP1 and ACP2) characteristic of depside-producing polyketide synthases plays a crucial role in facilitating the formation of dimeric products [3] [17]. The first ACP carries the initial orsellinic acid precursor through cyclization and aromatization, while the second ACP participates in the dimerization process that creates the depside linkage between two aromatic rings [22]. This sophisticated mechanism ensures proper orientation and reactivity of both rings during the esterification reaction that forms the depside bond.

Experimental evidence from domain swapping studies has demonstrated that the product template domain exerts stringent control over cyclization patterns, with different PT domains producing characteristic ring systems even when accepting non-native polyketide substrates [18]. This specificity arises from the precise spatial organization of catalytic residues and substrate-binding surfaces within the PT active site, which together determine the accessible conformational states of the bound polyketide intermediate.

Cytochrome P450 Catalyzed Ether Bond Formation

The conversion of depside precursors to depsidones requires the formation of an additional C-O-C ether bridge that creates the characteristic tricyclic ring system of physodic acid. This transformation is catalyzed by cytochrome P450 monooxygenases, which utilize their unique iron-containing heme prosthetic groups to activate molecular oxygen for selective C-H bond oxidation and subsequent ether bridge formation [23] [24] [15].

The cytochrome P450 enzyme associated with physodic acid biosynthesis operates through the characteristic P450 catalytic cycle, which involves sequential electron transfer events, oxygen binding, and formation of the highly reactive iron(IV)-oxo intermediate known as Compound I [23] [25]. This powerful oxidizing species possesses the capability to abstract hydrogen atoms from specific positions on the depside substrate, creating radical intermediates that subsequently undergo intramolecular coupling to form the ether bond [24] [15].

Research on depsidone biosynthesis in related fungal systems has provided mechanistic insights into the cytochrome P450-catalyzed ether bond formation process. Studies of the DepG enzyme from marine-derived fungi demonstrated that this cytochrome P450 monooxygenase specifically catalyzes the installation of 6-O-5′ biaryl ether linkages in depsidones through a two-electron oxidation mechanism [15] [16]. The enzyme exhibits strict substrate specificity for depside precursors, efficiently converting olivetoric acid-type depsides to their corresponding depsidone products.

The cytochrome P450 reaction requires NADPH as the electron donor and molecular oxygen as the oxidizing agent [23] [24]. The enzyme utilizes a dedicated electron transport chain involving cytochrome P450 reductase or related electron transfer proteins to deliver the required reducing equivalents. The overall stoichiometry involves the consumption of one molecule of NADPH and one molecule of oxygen for each ether bond formed, with the release of water as a byproduct [25] [15].

Kinetic studies of depsidone-forming cytochrome P450 enzymes have revealed efficient catalytic parameters, with turnover numbers ranging from hundreds to thousands of cycles per minute depending on the specific substrate and reaction conditions [15]. The enzymes demonstrate high selectivity for their cognate depside substrates while showing minimal activity toward structurally unrelated compounds, reflecting the evolutionary optimization of these systems for secondary metabolite biosynthesis.

XLogP3

Melting Point

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types